1-(2-Ethoxy-6-mercaptophenyl)propan-1-one
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Overview
Description
1-(2-Ethoxy-6-mercaptophenyl)propan-1-one is an organic compound with a unique structure that includes an ethoxy group, a mercapto group, and a propanone backbone.
Preparation Methods
The synthesis of 1-(2-Ethoxy-6-mercaptophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and 3-chloropropanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Ethoxy-6-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
1-(2-Ethoxy-6-mercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-6-mercaptophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The ethoxy group and propanone backbone contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
1-(2-Ethoxy-6-mercaptophenyl)propan-1-one can be compared with similar compounds such as:
1-(2-Methoxy-6-mercaptophenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a mercapto group.
1-(2-Ethoxy-6-mercaptophenyl)butan-1-one: Similar structure but with a butanone backbone instead of a propanone backbone. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-(2-ethoxy-6-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O2S/c1-3-8(12)11-9(13-4-2)6-5-7-10(11)14/h5-7,14H,3-4H2,1-2H3 |
InChI Key |
OWGHSHDUMNVRCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1S)OCC |
Origin of Product |
United States |
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